molecular formula C12H7ClN2O B12502003 2-Chlorobenzo[g]quinazolin-4(3H)-one

2-Chlorobenzo[g]quinazolin-4(3H)-one

Cat. No.: B12502003
M. Wt: 230.65 g/mol
InChI Key: ZWMKBVYLBMTLPW-UHFFFAOYSA-N
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Description

2-Chlorobenzo[g]quinazolin-4(3H)-one is a synthetically versatile fused nitrogen heterocycle of significant interest in medicinal chemistry and drug discovery. The benzo[g]quinazolinone scaffold serves as a privileged structure for developing novel bioactive molecules. This specific 2-chloro derivative is a valuable synthetic intermediate, where the chlorine atom at the 2nd position provides a reactive handle for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. Compounds based on the benzo[g]quinazolin-4(3H)-one scaffold have demonstrated a broad spectrum of biological activities in scientific research. Notably, structurally similar derivatives have been evaluated for their antiviral properties, showing activity against viruses such as herpes simplex (HSV-1, HSV-2) and coxsackievirus B4 (CVB4) in vitro . Molecular docking studies suggest these derivatives may exert their effects by targeting viral proteinases, such as the CVB4 2A proteinase, which is essential for viral replication . Furthermore, the broader class of quinazolin-4(3H)-ones is extensively investigated in oncology research. These molecules are recognized as potential inhibitors of key tyrosine kinase enzymes, including VEGFR-2, EGFR, and HER2, which are critical targets in anti-angiogenic and anticancer therapeutic strategies . Researchers utilize this high-purity building block to design and synthesize novel molecules for screening in various biochemical and cell-based assays. Handle this product with care in a controlled laboratory environment. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

2-chloro-3H-benzo[g]quinazolin-4-one

InChI

InChI=1S/C12H7ClN2O/c13-12-14-10-6-8-4-2-1-3-7(8)5-9(10)11(16)15-12/h1-6H,(H,14,15,16)

InChI Key

ZWMKBVYLBMTLPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=N3)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chlorobenzo G Quinazolin 4 3h One and Benzo G Quinazolinone Derivatives

Classical Synthetic Routes to the Benzo[g]quinazolinone Core

Traditional methods for assembling the benzo[g]quinazolinone core are largely based on cyclization reactions of appropriately substituted naphthalene (B1677914) precursors. These routes are valued for their reliability and the accessibility of the required starting materials.

The bedrock of quinazolinone synthesis, including the benzo[g] variant, is the condensation of an ortho-amino-amide with a carbonyl compound, followed by cyclization. For the benzo[g] core, the process begins with a 3-amino-2-naphthamide (B2473727) derivative. This precursor undergoes condensation with a suitable one-carbon (C1) source, such as formamide (B127407) or an orthoester, which introduces the carbon atom that will become C2 of the quinazolinone ring.

The reaction typically proceeds by heating the reactants, often in the presence of an acid catalyst, to form an intermediate which then undergoes intramolecular cyclization with the elimination of a small molecule like water or alcohol to yield the final heterocyclic system. acgpubs.orgnih.gov The choice of the C1 synthon is critical as it can also be used to pre-install substituents at the 2-position. For instance, using a reagent like chloroacetonitrile (B46850) or a derivative of chloroacetic acid could potentially introduce the chloro-substituent directly during the primary cyclization step.

A common variation involves the reaction of a benzoxazinone (B8607429) intermediate with an amine. nih.gov In the context of benzo[g]quinazolinones, a naphthoxazinone, derived from 3-amino-2-naphthoic acid, would be treated with ammonia (B1221849) or another nitrogen source to close the pyrimidine (B1678525) ring. nih.gov

Table 1: Examples of Classical Condensation and Cyclization Reactions

Starting Material (Naphthalene-based) Reagent Key Conditions Product Type
3-Amino-2-naphthamide Formamide Heating (e.g., 120-180 °C) Benzo[g]quinazolin-4(3H)-one
3-Amino-2-naphthoic acid Acetic anhydride (B1165640), then Ammonia Heating, multi-step 2-Methylbenzo[g]quinazolin-4(3H)-one

While anthranilic acid is the cornerstone for standard quinazolinones, its naphthalene analogue, 3-amino-2-naphthoic acid , is the essential starting material for the benzo[g]quinazolinone core. acgpubs.org This compound contains the requisite ortho-amino-carboxylic acid functionality fused to a naphthalene ring system.

One of the most venerable methods is the Niementowski quinazolinone synthesis, which involves the thermal condensation of an anthranilic acid with an amide. nih.gov Adapting this to the target scaffold, 3-amino-2-naphthoic acid can be heated with an appropriate amide. For the synthesis of the unsubstituted benzo[g]quinazolin-4(3H)-one, formamide is the reagent of choice. nih.gov

Alternatively, 3-amino-2-naphthoic acid can first be acylated with an acyl chloride, such as chloroacetyl chloride, to form an N-acyl intermediate. This intermediate is then cyclized, often by heating with acetic anhydride to form a naphthoxazinone, which is subsequently reacted with ammonia to yield the desired 2-substituted benzo[g]quinazolinone. nih.govnih.gov This two-step approach offers versatility in introducing various substituents at the 2-position. For the specific synthesis of the 2-chloro derivative, reagents bearing a chlorine atom would be required in this acylation step.

Table 2: Synthesis Pathways Starting from 3-Amino-2-Naphthoic Acid

Reaction Step Reagents Intermediate/Product
Route 1: Direct Condensation
1. Condensation Formamide, Heat Benzo[g]quinazolin-4(3H)-one
Route 2: Acylation-Cyclization
1. Acylation Chloroacetyl chloride, Pyridine 3-(2-Chloroacetamido)-2-naphthoic acid
2. Cyclization Acetic anhydride 2-(Chloromethyl)-4H-naphtho[2,3-d] nih.govmdpi.comoxazin-4-one

Oxidative cyclization methods provide an alternative route, often proceeding under milder conditions than high-temperature condensations. These reactions typically involve the condensation of a 3-amino-2-naphthamide with an aldehyde to form a dihydrobenzo[g]quinazolinone intermediate. This intermediate is then oxidized in situ to the final aromatic product.

A variety of oxidants can be employed, including molecular oxygen (aerobic oxidation), potassium permanganate, or tert-butyl hydroperoxide (TBHP). mdpi.com Metal-free oxidative conditions are particularly attractive from a green chemistry perspective. For example, an efficient synthesis of quinazolinones has been developed from o-aminobenzamides and styrenes, where the styrene (B11656) is oxidatively cleaved to provide the aldehyde component in situ. mdpi.com This strategy could be adapted to naphthalene-based precursors.

Electrochemical methods, which use electricity as a clean oxidant, have also been successfully applied to the synthesis of quinazolinones and represent a modern approach to oxidative cyclization. researchgate.net

Advanced Synthetic Strategies for 2-Chlorobenzo[g]quinazolin-4(3H)-one Analogues

More contemporary methods focus on improving efficiency, atom economy, and the ability to rapidly generate diverse analogues. These include multicomponent reactions and metal-catalyzed cross-coupling protocols.

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step from three or more starting materials. nih.govresearchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent example that has been adapted for the synthesis of complex quinazolinone scaffolds. nih.govresearchgate.netacs.org

In a potential application to the benzo[g] system, a reaction could be designed involving a naphthalene-based starting material (e.g., a 3-amino-2-naphthoic acid derivative), an aldehyde, an isocyanide, and ammonia. The initial Ugi adduct could be designed to undergo a subsequent intramolecular cyclization to form the quinazolinone ring. This approach allows for the introduction of multiple points of diversity in a single, convergent step. For instance, by using a chlorine-containing aldehyde or isocyanide, the chloro-substituent could be incorporated into the final structure. nih.govacs.org

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinazolinones are no exception. mdpi.comrsc.orgorganic-chemistry.org Catalysts based on palladium, copper, iron, and other metals enable C-N and C-C bond formations that are central to the construction of the quinazolinone core under conditions often milder than classical methods. nih.govresearchgate.netorganic-chemistry.org

A common strategy involves the palladium-catalyzed carbonylation and annulation of precursors like ortho-iodoanilines. For the benzo[g] scaffold, a 3-iodo-2-aminonaphthalene derivative could be used. acs.org Copper-catalyzed domino reactions, often involving an Ullmann-type coupling followed by cyclization, are also prevalent. acs.orgnih.gov These reactions can assemble the quinazolinone ring from precursors like 2-halobenzamides and various nitrogen sources. organic-chemistry.org

To synthesize this compound or its analogues, a metal-catalyzed approach might involve the coupling of a functionalized 3-amino-2-naphthamide derivative with a chlorine-containing coupling partner, or a post-cyclization chlorination step on the pre-formed benzo[g]quinazolinone core, also potentially mediated by a metal catalyst.

Table 3: Overview of Advanced Synthetic Approaches

Strategy Metal Catalyst (Example) Key Precursors Reaction Type
MCR-Annulation Palladium 2-Bromo-3-naphthoic acid, isocyanide, ammonia, aldehyde Ugi reaction followed by intramolecular N-arylation nih.govacs.org
Domino Reaction Copper (e.g., CuI) 2-Halo-3-naphthamide, nitrogen source (e.g., TMSN₃) Ullmann coupling, amination, cyclization organic-chemistry.orgacs.org
Dehydrogenative Coupling Ruthenium 3-Amino-2-naphthyl ketone, amine Deaminative coupling and cyclization organic-chemistry.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This technology has been successfully applied to the synthesis of quinazolinone and its derivatives, offering a rapid and efficient alternative to traditional protocols.

The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes. For instance, a multicomponent reaction involving isatoic anhydride, an amine, and an orthoester to produce 2,3-disubstituted quinazolin-4(3H)-ones can be completed in 20–30 minutes at 140°C under microwave conditions, a significant improvement over the 5 hours required with classical heating at 120°C. Similarly, the Niementowski reaction, a cornerstone for quinazolinone synthesis, has been adapted for microwave-assisted, solvent-free conditions, yielding high-purity products rapidly.

Various catalytic systems have been employed in conjunction with microwave heating to enhance reaction efficiency. Iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines in solvents like water or DMF has been shown to produce quinazolinone derivatives in moderate to high yields within 30 minutes of microwave irradiation. This method is notable for its use of an inexpensive and environmentally benign iron catalyst and its applicability in aqueous media, aligning with the principles of green chemistry.

The versatility of microwave-assisted synthesis is demonstrated by its compatibility with a broad range of substrates, including aliphatic, aryl, and heterocyclic amidines, as well as various substituted benzoic acids. This allows for the creation of a diverse library of quinazolinone derivatives. The combination of microwave heating with solvent-free conditions further enhances the environmental friendliness and efficiency of these synthetic routes.

MethodReactantsConditionsReaction TimeKey Advantages
Multicomponent ReactionIsatoic anhydride, amine, orthoesterMicrowave irradiation, 140°C20–30 minRapid, high yield
Iron-Catalyzed Cyclization2-halobenzoic acids, amidinesMicrowave, FeCl3 or Fe2(acac)3, Base (e.g., Cs2CO3), Water or DMF~30 minGreen (uses iron catalyst, can be run in water), rapid, efficient
Niementowski ReactionAnthranilic acid, formamideMicrowave irradiation, solvent-freeMinutesAccelerated, high purity

Solvent-Free Reaction Conditions

Solvent-free synthesis, a key tenet of green chemistry, aims to reduce environmental impact by eliminating the use of volatile organic compounds. This approach has been effectively utilized for the synthesis of quinazolinone and benzo[g]quinazoline (B13665071) derivatives, often providing benefits such as simplified work-up procedures, reduced waste, and improved safety.

One prominent solvent-free method involves the condensation of reactants by heating them together, with or without a catalyst. For example, 2,3-disubstituted quinazolin-4(3H)-ones can be synthesized in excellent yields by heating a mixture of isatoic anhydride, an amine, and an orthoester without any solvent. Similarly, the reaction of anthranilic acid with amides can be catalyzed by montmorillonite (B579905) K-10 clay under solvent-free conditions, significantly reducing reaction times and improving yields compared to uncatalyzed reactions.

The three-component coupling of an aldehyde, 2-hydroxy-1,4-naphthoquinone, and 3-amino-1,2,4-triazole exemplifies a highly efficient, solvent-free approach to complex benzo[h] researchgate.netmdpi.comgoogle.com-triazolo[5,1-b]quinazoline-7,8-diones. Catalyzed by a small amount of sulfamic acid, this method proceeds with high regioselectivity and produces good yields.

Solvent-free conditions are often coupled with microwave irradiation to further accelerate reactions. The synthesis of quinazoline (B50416) derivatives from 2-aminobenzophenones, aldehydes, and ammonium (B1175870) acetate (B1210297) under solvent-free microwave heating is a clean and simple protocol that yields products in minutes. This synergy between solvent-free and microwave techniques offers a powerful and environmentally benign strategy for constructing the benzo[g]quinazolinone scaffold.

Reaction TypeReactantsCatalyst/ConditionsKey Advantages
Multicomponent CondensationIsatoic anhydride, amine, orthoesterCatalyst- and solvent-free, classical heating or microwaveHigh yields, simple, green
Niementowski-type ReactionAnthranilic acid, amidesMontmorillonite K-10, solvent-free, 150°CImproved yield and reaction time
Three-Component CouplingAldehyde, 2-hydroxy-1,4-naphthoquinone, 3-amino-1,2,4-triazoleSulfamic acid, solvent-freeHigh regioselectivity, good yields

Regioselective Synthesis and Stereochemical Considerations in Benzo[g]quinazolinone Formation

Regioselectivity in the synthesis of benzo[g]quinazolinones is crucial as the position of substituents on the fused ring system dictates the molecule's properties. The formation of the quinazolinone ring often involves a cyclization reaction where different isomers can potentially be formed. Controlling the outcome to favor a single regioisomer is a key synthetic challenge.

One of the classic methods that can be adapted for benzo[g]quinazolinone synthesis is the Friedländer annulation, which typically involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The regioselectivity of the Friedländer synthesis can be influenced by the reaction conditions and the nature of the reactants and catalysts. For instance, in the synthesis of substituted quinolines, the choice of a Lewis acid catalyst can selectively favor the formation of one regioisomer over another. While specific studies on this compound are limited, these principles suggest that catalyst choice is a key parameter for controlling regioselectivity.

In other quinazolinone syntheses, regioselectivity can be precisely controlled by the choice of reagents and reaction pathway. For example, the reaction of methyl anthranilates with N-arylcyanamides can yield either 3-arylquinazolin-4-ones or 2-(N-arylamino)quinazolin-4-ones depending on the reaction conditions. Using p-TsOH as a catalyst favors the former, while a two-step procedure with TMSCl followed by a Dimroth rearrangement in base yields the latter exclusively. rsc.org This highlights how a strategic choice of reagents and reaction sequencing can dictate the final position of substituents.

Stereochemical considerations become important when chiral centers are present in the precursors or are formed during the synthesis of benzo[g]quinazolinone derivatives. For instance, the reduction of the benzene (B151609) ring of a chiral 4(3H)-quinazolinone can lead to a mixture of diastereomeric octahydro-4(1H)-quinazolinones. mdpi.com The synthesis of hexahydro- researchgate.netmdpi.comgoogle.comtriazolo[4,3-a]quinazolin-9-ones has been shown to proceed with angular regioselectivity, yielding specific cis- and trans-diastereomers depending on the starting materials, demonstrating that inherent substrate stereochemistry can direct the formation of new stereocenters. nih.gov While there is limited specific literature on the stereoselective synthesis of this compound, these examples indicate that if chiral precursors are used, controlling the resulting stereochemistry is a critical aspect of the synthesis.

Isolation and Purification Techniques for Benzo[g]quinazolinone Syntheses

The isolation and purification of the target compound are critical steps in any synthetic sequence to ensure the removal of unreacted starting materials, reagents, and byproducts. For benzo[g]quinazolinone and its derivatives, a combination of standard organic chemistry techniques is typically employed.

Following the completion of the reaction, the initial work-up often involves simple filtration if the product precipitates from the reaction mixture. This is common in solvent-free reactions or when the product is insoluble in the reaction solvent upon cooling. The collected solid can then be washed with a suitable solvent, such as ethanol (B145695) or water, to remove soluble impurities. mdpi.comnih.gov For instance, in the synthesis of 2-chloroquinazolin-4(3H)-one from 2,4-dichloroquinazoline, the crude product is precipitated by neutralizing the reaction mixture with acetic acid, filtered, and washed with water. nih.gov

Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it has high solubility, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. Common solvents used for the recrystallization of quinazolinone derivatives include absolute ethanol, or mixtures like acetone/ethyl acetate. mdpi.comnih.gov The choice of solvent is critical and is determined by the solubility profile of the specific benzo[g]quinazolinone derivative.

Chemical Reactivity and Derivatization Strategies of the 2 Chlorobenzo G Quinazolin 4 3h One Scaffold

Influence of Chlorine Substitution at the 2-Position on Reactivity

The presence of a chlorine atom at the 2-position of the benzo[g]quinazolin-4(3H)-one ring system profoundly influences its chemical reactivity. This electron-withdrawing substituent activates the C-2 position, rendering it susceptible to nucleophilic attack. This enhanced electrophilicity is a cornerstone of the derivatization strategies for this scaffold.

The reactivity of the C-2 position is significantly greater than that of the C-4 position in analogous 2,4-dichloroquinazolines, where substitution typically occurs preferentially at the C-4 position under milder conditions. In the 2-chlorobenzo[g]quinazolin-4(3H)-one system, the C-4 position is part of an amide functionality, making the C-2 position the primary site for nucleophilic aromatic substitution (SNAr) reactions.

Theoretical and computational studies on similar quinazoline (B50416) systems have provided insights into the electronic distribution and reactivity. Density Functional Theory (DFT) calculations can help in understanding the charge distribution and the LUMO (Lowest Unoccupied Molecular Orbital) coefficients, which can predict the most likely sites for nucleophilic attack. While specific computational studies on this compound are not extensively reported, the general principles of SNAr on electron-deficient heterocycles are applicable. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring, combined with the chlorine substituent, significantly lowers the energy of the LUMO, facilitating nucleophilic attack at the C-2 position.

Nucleophilic and Electrophilic Functionalization of the Benzo[g]quinazolinone Ring System

The versatile reactivity of the this compound scaffold allows for a wide range of functionalization reactions, enabling the synthesis of diverse libraries of compounds for biological screening.

Modifications at the C-2 Position

The activated C-2 position is the most common site for modification through nucleophilic substitution reactions. A variety of nucleophiles can be employed to displace the chlorine atom, leading to a wide array of 2-substituted benzo[g]quinazolin-4(3H)-ones.

Common nucleophiles and the resulting products are summarized in the table below:

NucleophileReagent ExampleProduct
AminesPrimary and secondary amines (e.g., piperidine, pyrrolidine, diethylamine)2-Amino-benzo[g]quinazolin-4(3H)-ones
HydrazinesHydrazine hydrate2-Hydrazinyl-benzo[g]quinazolin-4(3H)-ones
AlkoxidesSodium methoxide, sodium ethoxide2-Alkoxy-benzo[g]quinazolin-4(3H)-ones
ThiolatesSodium thiophenoxide2-(Arylthio)-benzo[g]quinazolin-4(3H)-ones

These reactions are typically carried out in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), and may require heating to proceed at a reasonable rate. The resulting 2-amino and 2-hydrazinyl derivatives are particularly useful as they can be further functionalized to introduce additional diversity. For instance, the 2-hydrazinyl group can be condensed with aldehydes or ketones to form hydrazones, or cyclized to generate fused heterocyclic systems.

Substitutions at the N-3 Position

The nitrogen atom at the 3-position of the quinazolinone ring possesses a lone pair of electrons and can act as a nucleophile, allowing for substitutions at this site. N-alkylation and N-arylation are common strategies to introduce substituents at the N-3 position.

N-Alkylation: This is typically achieved by treating the this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) in the presence of a base. The choice of base and solvent is crucial to control the regioselectivity of the alkylation, as O-alkylation can sometimes be a competing reaction. Common bases used include potassium carbonate, sodium hydride, and cesium carbonate. juniperpublishers.com Studies on simpler quinazolinone systems have shown that the use of polar aprotic solvents like DMF generally favors N-alkylation. juniperpublishers.com

N-Arylation: The introduction of an aryl group at the N-3 position can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction involves the coupling of the N-3 atom with an aryl halide in the presence of a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base. This method allows for the introduction of a wide variety of substituted and unsubstituted aryl and heteroaryl groups.

A modular synthetic approach can be employed where N-alkylation of 2-chloro-4(3H)-quinazolinone is performed first, followed by nucleophilic substitution at the C-2 position to generate 2,3-disubstituted quinazolinones. This sequential functionalization allows for the creation of a diverse library of compounds. nih.gov

Derivatization at Aromatic Ring Positions (e.g., C-6, C-8)

Functionalization of the benzo portion of the benzo[g]quinazolinone ring system, specifically at positions such as C-6 and C-8, is less common but offers an additional avenue for structural modification. These positions are generally less reactive than the C-2 and N-3 positions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be employed to introduce substituents onto the aromatic ring.

The directing effects of the existing substituents on the ring will influence the position of the incoming electrophile. In quinazoline systems, electrophilic substitution is known to occur on the benzene (B151609) ring, with the expected order of reactivity being positions 8 > 6 > 5 > 7. researchgate.net For instance, nitration of quinazoline with fuming nitric acid in concentrated sulfuric acid yields 6-nitroquinazoline. researchgate.net Similar reactivity can be expected for the benzo[g]quinazolinone system, although the specific reaction conditions and regioselectivity would need to be determined experimentally.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings in heterocyclic compounds. While specific examples on the benzo[g]quinazolinone scaffold are limited, this methodology holds great promise for the selective introduction of various functional groups at the C-6 and C-8 positions.

Formation of Complex Hybrid Structures and Conjugates

The this compound scaffold serves as a versatile platform for the synthesis of complex hybrid molecules and conjugates. Molecular hybridization is a strategy in drug design where two or more pharmacophores are combined into a single molecule to create a new entity with potentially enhanced biological activity or a dual mode of action.

Quinazolinone-Chalcone Hybrids: Chalcones are a class of compounds known for their diverse biological activities. Hybrid molecules incorporating both a quinazolinone and a chalcone (B49325) moiety have been synthesized and evaluated for their potential as anticancer agents. tandfonline.comnih.govnih.gov The synthesis of such hybrids can be achieved by first introducing a suitable linker at the C-2 or N-3 position of the quinazolinone ring, which can then be used to attach the chalcone fragment.

Quinazolinone-Coumarin Hybrids: Coumarins are another class of biologically active compounds. The synthesis of coumarin-quinone hybrids has been reported, demonstrating the feasibility of creating complex hybrid structures from related building blocks. nih.gov A similar approach could be envisioned for the synthesis of benzo[g]quinazolinone-coumarin hybrids.

Fused Heterocyclic Systems: The reactive sites on the this compound scaffold can be utilized to construct fused heterocyclic systems. For example, the 2-hydrazinyl derivative can be cyclized with various reagents to form triazolo- or pyrazolo-fused benzo[g]quinazolines. These fused systems often exhibit unique biological properties.

Reaction Mechanisms and Pathways in Benzo[g]quinazolinone Transformations

The transformations of the this compound scaffold are governed by well-established reaction mechanisms in organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): The key reaction for the functionalization of the C-2 position is the nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process that involves the initial attack of a nucleophile on the electron-deficient C-2 carbon atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. The rate of this reaction is influenced by the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the chlorine substituent at C-2 are crucial for stabilizing the negative charge in the intermediate, thus facilitating the reaction.

N-Alkylation and N-Arylation: The mechanism of N-alkylation at the N-3 position typically proceeds via an SN2 pathway, where the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide. The N-arylation via the Buchwald-Hartwig reaction involves a catalytic cycle with a palladium complex, which includes oxidative addition, amine coordination and deprotonation, and reductive elimination steps.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the benzo ring involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion). This is followed by the loss of a proton to restore the aromaticity of the ring. The regioselectivity of the substitution is determined by the directing effects of the substituents already present on the ring.

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic and structural data for the specific compound This compound is not available. The synthesis and characterization of this particular molecule have not been reported in the reviewed sources.

Therefore, it is not possible to provide the detailed, scientifically accurate article as requested in the outline. Generating content for the specified spectroscopic and structural elucidation methodologies would require experimental data (such as NMR chemical shifts, IR absorption frequencies, mass spectrometry fragmentation patterns, and crystallographic data) that is currently unpublished or not indexed in the searched databases.

While data exists for structurally simpler, related compounds such as 2-chloro-quinazolin-4(3H)-one nih.govresearchgate.net and various other quinazolinone derivatives rsc.orggsconlinepress.commdpi.comsapub.orgnih.govorientjchem.orgmdpi.commdpi.comscirp.orgsemanticscholar.orgmdpi.com, extrapolating this information to the more complex benzo[g] fused ring system would be scientifically inaccurate and speculative. The addition of the fused benzene ring in the "g" position significantly alters the electronic environment and molecular structure, meaning its spectral characteristics would be distinct from the simpler quinazoline core.

To maintain scientific integrity and adhere to the strict requirement of focusing solely on this compound, the article cannot be generated at this time.

Computational and Theoretical Chemistry Studies on Benzo G Quinazolin 4 3h One Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic properties of benzo[g]quinazolinone systems. researchgate.netnih.gov DFT allows for the detailed analysis of molecular orbitals and electron density, which are fundamental to predicting the chemical behavior of these compounds. jmaterenvironsci.com By employing various levels of theory and basis sets, such as B3LYP/6-311G(d,p), researchers can accurately model the geometric and electronic structures of these molecules. researchgate.netresearchgate.net Such calculations are crucial for understanding structural features that are essential for the activity of these compounds. researchgate.net

DFT calculations are instrumental in exploring the reaction mechanisms involving the benzo[g]quinazolinone scaffold. By calculating the energies of reactants, products, and transition states, researchers can determine the thermodynamic and kinetic feasibility of various chemical transformations. For instance, in the synthesis of novel derivatives, DFT can elucidate the most probable reaction pathways by identifying the lowest energy transition states. This analysis helps in optimizing reaction conditions and predicting the regiochemistry of products, such as in cyclization reactions. researchgate.net The stability of different tautomeric and isomeric forms of quinazolinone derivatives can also be assessed, providing insights into their relative abundance and reactivity. mdpi.com

A significant application of DFT in the study of benzo[g]quinazolinone systems is the prediction of their spectroscopic properties. asianpubs.org Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) using methods like the Gauge-Independent Atomic Orbital (GIAO) method can aid in the structural elucidation of newly synthesized compounds. asianpubs.org These predicted spectra, when compared with experimental data, can confirm the proposed molecular structures. researchgate.netscispace.com

Furthermore, vibrational frequencies from theoretical calculations can be correlated with experimental Infrared (IR) and Raman spectra, allowing for a detailed assignment of vibrational modes. asianpubs.orgresearchgate.net The calculation of electronic transitions using Time-Dependent DFT (TD-DFT) helps in interpreting UV-Visible spectra, providing information on the electronic structure and chromophores within the molecule. asianpubs.org

Below is a table summarizing the application of DFT in predicting spectroscopic properties for quinazolinone-related systems.

Spectroscopic TechniquePredicted ParametersCommon DFT Functional/Basis Set
NMR ¹H and ¹³C Chemical ShiftsB3LYP/6-311++G(d,p) (GIAO)
Vibrational Spectroscopy (IR/Raman) Vibrational Frequencies and IntensitiesB3LYP/6-311++G(d,p)
UV-Visible Spectroscopy Absorption Wavelengths, Excitation EnergiesTD-DFT/B3LYP/6-311++G(d,p)

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are powerful computational techniques used to predict how a ligand, such as a derivative of 2-chlorobenzo[g]quinazolin-4(3H)-one, might interact with a biological macromolecule, typically a protein. ijpsdronline.comnih.gov These methods are fundamental in computer-aided drug design, providing insights into the binding modes and affinities of small molecules. nih.gov

Molecular docking simulations place a ligand into the binding site of a protein and score the potential interactions. nih.govnih.gov This process generates a profile of the ligand-protein interactions, detailing which amino acid residues in the protein are involved and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions). mdpi.comresearchgate.net For the benzo[g]quinazolinone scaffold, docking studies have been performed against various protein targets to understand their binding modes. nih.govmdpi.comnih.gov The results of these simulations are often quantified by a docking score or binding energy, which estimates the binding affinity. ijpsdronline.comnih.gov

The table below illustrates the types of interaction data that can be obtained from docking simulations of benzo[g]quinazolinone derivatives with protein targets.

Protein Target (PDB ID)Ligand (Benzo[g]quinazoline derivative)Key Interacting ResiduesTypes of InteractionsPredicted Binding Affinity (kcal/mol)
Anaplastic Lymphoma Kinase (ALK)6b, 6gNot specifiedNot specifiedNot specified
Human Rotavirus VP4 (2DWR)1, 3, 9, 16Not specifiedNot specifiedNot specified
Candida spp. CYP51 (5TZ1)1-6Not specifiedHydrogen bonds, hydrophobicNot specified
EGFR (1M17)5-19Met 769Hydrogen bondNot specified

Note: Specific binding affinity values and detailed residue interactions are often study-dependent and are generalized here for illustrative purposes.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of the benzo[g]quinazolinone scaffold involves identifying the low-energy, stable conformations that the molecule is likely to adopt. This is a critical step prior to molecular docking, as the conformation of the ligand can significantly influence its binding to a protein. researchgate.net Computational methods can explore the potential energy surface of the molecule to find these preferred geometries. The inherent rigidity of the fused ring system of benzo[g]quinazolinone limits its conformational flexibility, which can be an advantageous feature in designing specific and potent ligands.

In Silico Screening and Library Design Principles for Benzo[g]quinazolinone Research

In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netijddr.in This method allows researchers to prioritize a smaller number of promising candidates for synthesis and experimental testing, thereby saving time and resources.

The design of chemical libraries based on the benzo[g]quinazolinone scaffold is guided by several principles. One key principle is "scaffold hopping," where the core benzo[g]quinazolinone structure is maintained while various substituents are systematically altered to explore the chemical space around it. researchgate.net Another principle is structure-based design, where knowledge of the target protein's binding site, often from docking studies, is used to design new derivatives with improved predicted binding affinity and specificity. nih.govnih.gov The goal is to create a diverse library of compounds with a range of physicochemical properties to maximize the chances of discovering a potent and selective ligand. researchgate.net

Structure Activity Relationship Sar Studies on Benzo G Quinazolinone and Quinazolinone Scaffolds

Methodologies for Investigating Structural Modifications and Their Research Implications

The investigation of structural modifications on quinazolinone and benzo[g]quinazolinone scaffolds employs a range of computational and synthetic techniques to guide the development of new chemical entities. A primary approach is the synthesis of a library of derivatives where specific positions on the scaffold are systematically varied. benthamscience.comacs.org This allows researchers to observe the direct impact of different functional groups.

Computational techniques are instrumental in rationalizing these observations and predicting the properties of novel compounds. Quantitative structure-activity relationship (QSAR) studies, for instance, establish mathematical models that connect the chemical structures of compounds with their properties. nih.gov These linear and non-linear models use molecular descriptors—physicochemical, constitutional, topological, and quantum chemical parameters—to predict the activity of new or even unsynthesized molecules, thereby saving considerable time and resources. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) provide a more detailed understanding by creating a model that relates the 3D properties of molecules (e.g., steric and electrostatic fields) to their activities. rsc.org Such models generate contour maps that visualize regions where modifications would be favorable or unfavorable, offering a clear guide for future design. doaj.org Furthermore, molecular docking studies are used to simulate the interaction of these compounds with target binding sites, providing insights into their binding modes and helping to elucidate the structural features required for optimal interaction. mdpi.comrsc.org These combined methodologies provide a powerful toolkit for exploring the SAR of the quinazolinone scaffold, facilitating a more directed and efficient design process. benthamscience.com

Positional and Substituent Effects on Core Framework Interactions

The interactions of the quinazolinone core are highly dependent on the nature and position of its substituents. nih.gov The fused benzene (B151609) ring and the pyrimidine (B1678525) ring, with its two non-equivalent nitrogen atoms, create a distinct electronic environment that can be finely tuned through chemical modification. nih.govresearchgate.net

The C-2 position of the quinazolinone scaffold is a critical site for modification, with substitutions significantly affecting the molecule's properties. nih.govresearchgate.net Research has shown that incorporating small functional groups, aromatic rings, or heterocyclic systems at this position can lead to varied outcomes. The presence of a phenyl group at the C-2 position has been identified as an essential requirement for certain inhibitory activities. nih.gov

For the benzo[g]quinazoline (B13665071) nucleus, substitutions at position 2 with a benzyl (B1604629) group, particularly one carrying electron-donating or electron-withdrawing groups such as methoxy (B1213986) (–OCH₃), chloro (–Cl), or cyano (–CN), can result in positive effects. mdpi.com The position of these substituents on the benzyl ring itself is also a determinant of the compound's properties. mdpi.com Placing a thioalkyl fragment at the C-2 position has also been shown to be a favorable modification. nih.gov

Substituent Group at C-2General Research ImplicationReference
Methyl, Amine, ThiolConsidered essential for certain activities. nih.gov
Substituted Benzyl (e.g., with –OCH₃, –Cl, –CN)Can improve effectiveness on the benzo[g]quinazoline core. mdpi.com
Thioalkyl FragmentFavorable modification for increasing activity. nih.gov
Phenyl GroupIdentified as an essential requirement for specific inhibitory functions. nih.gov
Heterocyclic Moieties (e.g., Pyridine, Triazole)Incorporation can lead to the development of diverse properties. frontiersin.org

The N-3 position is another key handle for modifying the quinazolinone scaffold. nih.govresearchgate.net Introducing various substituents at this site can significantly alter the compound's profile. SAR studies have frequently highlighted the importance of adding substituted aromatic rings or different heterocyclic moieties at this position to enhance activity. nih.govnih.gov

Substituent Group at N-3General Research ImplicationReference
Substituted Aromatic RingConsidered essential for certain activities. nih.gov
Heterocyclic MoietiesAddition can increase activity. nih.govmdpi.com
Aliphatic Groups (Methyl, Ethyl)Can increase inhibitory effects on the benzo[g]quinazoline core. mdpi.com
Aromatic Moieties (Benzyl)Can increase inhibitory effects on the benzo[g]quinazoline core. mdpi.com
2-Amino Phenyl GroupHas been shown to increase certain activities. nih.gov

Modifications on the fused benzo ring of the quinazolinone framework provide another avenue for tuning the molecule's properties. SAR studies have consistently identified positions C-6 and C-8 as significant for influencing pharmacological activity. nih.govmdpi.com The introduction of halogen atoms at these positions is a common and effective strategy. For example, the presence of iodine at positions 6 and 8 has been shown to significantly improve the antibacterial activity of certain quinazolinone derivatives. nih.gov Similarly, the placement of a chlorine atom at the C-7 position has been noted to favor anticonvulsant activity in some series. nih.gov In certain benzoquinazolines, the addition of a dimethylaminoethyl group at the 6-position has led to dual inhibitory activities. nih.gov These findings underscore the importance of the electronic and steric effects imparted by substituents on the aromatic ring.

PositionSubstituent GroupGeneral Research ImplicationReference
C-6 and C-8Halogen (e.g., Iodine)Can significantly improve specific activities. nih.gov
C-7ChlorineFavors certain CNS-related activities. nih.gov
C-6Nitro GroupCan increase specific inhibitory activity. nih.gov
C-6DimethylaminoethylCan introduce dual inhibitory functions. nih.gov

Development of SAR Models for Guiding Rational Design in Research

The data generated from systematic structural modifications form the basis for developing predictive SAR models, which are essential tools for rational drug design. rsc.orgmdpi.com These models aim to transform qualitative SAR observations into quantitative, predictive frameworks. nih.gov QSAR models establish a mathematical relationship between a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and the observed activity of the compounds. nih.govdoaj.org By analyzing these relationships, researchers can identify the key structural features that govern a molecule's behavior.

For instance, a developed QSAR model might reveal that increased lipophilicity at a certain position and the presence of a hydrogen bond donor at another are positively correlated with activity. This information provides a clear hypothesis for designing the next generation of compounds. 3D-QSAR models offer even more granular guidance by generating visual maps that highlight specific regions around the molecular scaffold where steric bulk or certain electronic properties would be beneficial or detrimental. rsc.org These predictive models are crucial for prioritizing synthetic efforts, exploring novel chemical space, and designing new lead compounds with potentially improved properties. nih.gov

Correlation of Structural Parameters with Mechanistic Insights

Structural parameters derived from SAR studies provide valuable insights into the potential mechanisms by which quinazolinone derivatives interact with their biological environment, without detailing specific outcomes. One of the key physicochemical properties influenced by structural changes is lipophilicity. mdpi.comresearchgate.net Modifications, such as adding a benzyl group at N-3 or a methoxy-substituted benzyl group at C-2, can alter the molecule's solubility and its ability to cross cellular membranes, which is a fundamental aspect of its disposition. mdpi.com

The electronic nature of the scaffold is also critical. The quinazolinone core possesses a π-conjugated lactam-aryl motif and polarized C=N and C=O functions, making it capable of participating in various non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.netresearchgate.net The introduction of electron-withdrawing or electron-donating groups at positions C-2, C-6, C-7, or C-8 can modulate the electron density across the ring system, thereby influencing these interaction potentials. nih.gov Furthermore, the quinazolinone system exhibits lactam-lactim tautomerism, a chemical property that can affect its reactivity and recognition by molecular targets. mdpi.com Understanding how these fundamental structural and physicochemical parameters are altered by substitutions allows researchers to form hypotheses about the molecule's underlying mechanism of interaction.

Molecular and Cellular Interaction Studies of Benzo G Quinazolin 4 3h One Non Clinical Focus

Investigation of Enzyme and Receptor Binding Affinity (In Vitro Studies)

The benzo[g]quinazolin-4(3H)-one scaffold is a core structure in many biologically active molecules, and its derivatives have been extensively studied for their ability to bind and modulate various enzymes and receptors. These interactions are fundamental to their cellular effects.

Kinase Inhibition Profiling (e.g., EGFR, HER2, CDK2, VEGFR2)

Derivatives of the quinazolin-4(3H)-one framework are well-recognized for their potent inhibition of protein kinases, which are critical regulators of cellular signaling pathways. nih.gov The 4-anilinoquinazoline (B1210976) structure, in particular, has been identified as a versatile template for kinase inhibitors, leading to the development of compounds targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). researchgate.net

Studies on a range of quinazolin-4(3H)-one derivatives have demonstrated significant inhibitory activity against multiple tyrosine protein kinases. nih.gov For instance, specific derivatives have shown potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), EGFR, and HER2. nih.gov Similarly, S-alkylated quinazolin-4(3H)-ones have been synthesized as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Research into 2-thioxobenzo[g]quinazoline derivatives also highlights their capacity to inhibit VEGFR-2, a key component in angiogenesis. nih.gov

Molecular docking analyses have provided insights into the binding mechanisms, suggesting that some derivatives can act as ATP-competitive type-I inhibitors for EGFR, while displaying non-competitive type-II inhibition for CDK2. nih.gov This dual mechanism underscores the chemical versatility of the quinazolinone scaffold.

Compound ClassTarget KinaseInhibitory Concentration (IC50)Reference
Quinazolin-4(3H)-one derivative 2iCDK20.173 ± 0.012 µM nih.gov
Quinazolin-4(3H)-one derivative 3iCDK20.177 ± 0.032 µM nih.gov
2-Thioquinazolin-4(3H)-one derivative 4EGFR/VEGFR-2Potent dual inhibition reported nih.gov
2-Thioxobenzo[g]quinazoline derivative 13VEGFR-21.5-fold more potent than Sorafenib nih.gov
2-Thioxobenzo[g]quinazoline derivative 15VEGFR-21.4-fold more potent than Sorafenib nih.gov

Other Enzyme Target Modulations (e.g., Topoisomerase, Urease, Phosphodiesterase)

Beyond kinases, the quinazolin-4(3H)-one nucleus has been incorporated into molecules designed to inhibit other classes of enzymes. Hybrid compounds featuring this scaffold have been investigated as potential inhibitors of DNA gyrase, an essential bacterial enzyme. mdpi.com

Furthermore, synthetic derivatives bearing the quinazolin-4(3H)-one structure have demonstrated inhibitory activity against several metabolic enzymes. bezmialem.edu.tr These include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing inhibition in the nanomolar range. bezmialem.edu.tr Potent inhibition has also been observed against α-glycosidase and isoforms I and II of human carbonic anhydrase (hCA). bezmialem.edu.tr

Cellular Pathway Modulation Investigations (In Vitro, Mechanistic Focus)

The binding of benzo[g]quinazolin-4(3H)-one derivatives to molecular targets like kinases initiates a cascade of events that modulate cellular pathways, profoundly affecting cell fate and function.

Cell Cycle Progression Analysis (excluding anti-cancer efficacy)

A primary consequence of kinase inhibition by quinazolinone derivatives is the disruption of the cell cycle. The cell cycle is a tightly regulated process, and its interruption can halt cell proliferation. In vitro studies have shown that specific derivatives can induce cell cycle arrest at different phases. For example, certain quinazolin-4(3H)-one compounds have been shown to cause an accumulation of cells in the G2/M phase. nih.govresearchgate.net In contrast, other related compounds, such as a 2-thioquinazolin-4(3H)-one derivative, were found to stop the cell cycle at the G1 phase. nih.gov This differential effect on cell cycle checkpoints highlights how structural modifications to the core scaffold can alter the specific cellular response.

Protein Polymerization Inhibition Studies (e.g., Microtubule Binding)

The cellular cytoskeleton, particularly microtubules formed by the polymerization of tubulin, is another target for compounds with a quinazoline (B50416) structure. Some quinazoline analogs are known to function by inhibiting tubulin polymerization. mdpi.com This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division, which can also contribute to cell cycle arrest at the G2/M phase.

Methodologies for Molecular Interaction Elucidation (e.g., Biochemical Assays, Binding Assays)

A variety of sophisticated methodologies are employed to investigate the molecular interactions of benzo[g]quinazolin-4(3H)-one derivatives.

Biochemical Assays: Standard enzymatic assays are fundamental for quantifying the inhibitory potency of compounds. These assays measure the activity of a target enzyme, such as a kinase (e.g., EGFR, VEGFR-2), in the presence of varying concentrations of the inhibitor to determine values like the half-maximal inhibitory concentration (IC50). nih.gov

Binding Assays: Direct binding interactions can be assessed using techniques like Differential Scanning Fluorimetry (DSF). This method measures the thermal stability of a target protein in the presence of a ligand, providing evidence of binding. It has been used to screen quinazoline derivatives against large panels of proteins, including kinases. mdpi.com

Computational Modeling: In silico techniques such as molecular docking and molecular dynamics simulations are invaluable for visualizing and predicting how these compounds interact with the active sites of their target enzymes. nih.govnih.gov These computational studies help to understand the specific binding modes and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's inhibitory activity. nih.gov

Research Outlook and Future Directions in 2 Chlorobenzo G Quinazolin 4 3h One Chemistry

Emerging Synthetic Methodologies and Green Chemistry Approaches

The synthesis of the quinazolinone scaffold has evolved significantly, with a strong emphasis on environmentally benign and efficient methods. mdpi.com Future synthesis of 2-Chlorobenzo[g]quinazolin-4(3H)-one and its analogs is expected to move beyond traditional, often harsh, reaction conditions.

Key Emerging and Green Approaches:

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and improve yields for quinazolinone synthesis. organic-chemistry.org The application of microwave irradiation to the condensation of the necessary precursors could offer a rapid and efficient route to the this compound core.

Deep Eutectic Solvents (DES) : Utilizing green solvent systems like choline chloride:urea can provide an eco-friendly reaction medium for the synthesis of quinazolinone derivatives. researchgate.netdoaj.org

Solar Radiation : Concentrated solar radiation, coupled with natural catalysts like lemon juice, has been successfully used for synthesizing related 2,3-dihydroquinazolin-4(1H)-ones, highlighting a novel and sustainable energy source for organic synthesis. nih.gov

Catalyst-Free and Metal-Free Reactions : Recent protocols have demonstrated the synthesis of quinazolinones without the need for expensive or toxic metal catalysts, often through oxidative cyclization procedures using reagents like H₂O₂ or simply aerobic conditions. mdpi.comacs.orgmdpi.com

Synthetic MethodKey AdvantagesPotential Application for this compoundReference
Microwave-Assisted SynthesisReduced reaction time, increased yields, uniform heating.Rapid construction of the core benzo[g]quinazoline (B13665071) ring. organic-chemistry.orgresearchgate.net
Deep Eutectic Solvents (DES)Biodegradable, low cost, non-toxic reaction medium.Green synthesis of the scaffold and its derivatives. researchgate.netdoaj.org
Solar Radiation ChemistryUtilizes renewable energy, sustainable, minimal waste.Eco-friendly synthesis via solar-powered condensation reactions. nih.gov
Catalyst-Free Oxidative CyclizationAvoids toxic metal catalysts, simplified purification, lower cost.Efficient one-pot synthesis from readily available precursors. mdpi.com

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties of this compound and guide the design of its derivatives. These in silico methods can accelerate research by prioritizing compounds for synthesis and experimental testing.

Quantum Chemical Calculations : Density Functional Theory (DFT) can be employed to understand the electronic structure, reactivity, and spectral properties of the molecule. nih.gov Such calculations can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of derivatization strategies.

Molecular Docking and Dynamics : These simulations can predict how this compound and its derivatives might bind to biological targets like protein kinases or DNA. mdpi.com This is crucial for hypothesizing its mechanism of action and designing analogs with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) : By developing QSAR models for a series of this compound derivatives, it would be possible to correlate specific structural features with their biological activity. researchgate.net This predictive modeling can guide the optimization of lead compounds.

Computational MethodPrimary ApplicationSpecific Goal for this compoundReference
Density Functional Theory (DFT)Electronic structure and reactivity analysis.Predict reaction regioselectivity and stability of derivatives. nih.gov
Molecular DockingPredicting binding modes to macromolecules.Identify potential biological targets (e.g., enzymes, receptors). mdpi.com
Molecular Dynamics (MD)Simulating the dynamic behavior of molecule-target complexes.Assess the stability of predicted binding modes over time. mdpi.com
QSARCorrelating chemical structure with biological activity.Guide lead optimization by predicting the activity of unsynthesized analogs. researchgate.net

Exploration of Novel Derivatization Strategies and Scaffold Diversification

The this compound scaffold is ripe for chemical modification to generate a library of diverse compounds. The chlorine atom at the C2 position is a particularly attractive synthetic handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Potential Derivatization Sites:

C2-Position : The chloro group can be displaced by various nucleophiles (amines, alcohols, thiols) to introduce functionalities that can modulate solubility, cell permeability, and target binding. For instance, reaction with substituted anilines could yield potent 4-anilinoquinazoline-type structures. nih.gov

N3-Position : The nitrogen atom at position 3 can be alkylated or arylated to explore structure-activity relationships further. sapub.org

Benzo Ring : The fused benzene (B151609) rings can be functionalized with substituents (e.g., halogens, nitro, amino, methoxy (B1213986) groups) to fine-tune the electronic and steric properties of the molecule. ekb.eg

These derivatization strategies will be essential for building a library of compounds for structure-activity relationship (SAR) studies, ultimately leading to molecules with optimized properties. mdpi.com

Deeper Mechanistic Probing of Molecular Interactions and Cellular Processes

Understanding how this compound interacts with biological systems at a molecular level is a critical future research direction. Based on the known activities of related quinazolinones, several hypotheses can be investigated.

Potential Mechanisms to Investigate:

Kinase Inhibition : Many quinazolinone derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Aurora Kinase A, by competing for the ATP-binding site. nih.govnih.gov Biochemical and cellular assays are needed to screen this compound against a panel of kinases.

DNA Intercalation and G-Quadruplex Stabilization : Some fused-ring heterocyclic systems can interact with DNA. Investigations could explore whether the planar benzo[g]quinazoline core can intercalate into double-stranded DNA or stabilize non-canonical structures like G-quadruplexes, which are implicated in cancer cell proliferation. nih.gov

Cellular Effects : Studies on cancer cell lines could reveal the compound's impact on key cellular processes. Assays for cell cycle progression (e.g., flow cytometry) and apoptosis (e.g., annexin V staining) would provide insight into its cytostatic or cytotoxic effects. mdpi.comnih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of Compound Effects (Hypothetical)

To gain a holistic view of the cellular impact of this compound, a multi-omics approach could be hypothetically employed. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's mechanism of action and identify potential off-target effects. nih.govresearchgate.net

Transcriptomics (RNA-Seq) : Would reveal changes in gene expression in cells treated with the compound, pointing towards the cellular pathways that are most affected. mdpi.com

Proteomics : Would identify changes in protein levels and post-translational modifications, helping to pinpoint the specific proteins whose function is altered by the compound. mdpi.com

Metabolomics : Would measure changes in the levels of small-molecule metabolites, providing a functional readout of the compound's effect on cellular metabolism.

Integrating these datasets can help construct a detailed network of the compound's interactions, leading to a more complete understanding than can be achieved by studying a single target in isolation. nih.gov

Potential for Developing this compound as a Chemical Biology Probe (Non-Therapeutic)

Beyond therapeutic applications, this compound holds potential as a chemical biology probe. A chemical probe is a small molecule used to study biological systems by selectively modulating the function of a specific protein or pathway.

To be developed as a probe, the compound would need to:

Demonstrate High Potency and Selectivity : Mechanistic studies (Section 8.4) would be required to identify a specific biological target and confirm that the compound interacts with it selectively.

Be Structurally Modifiable : The reactivity of the 2-chloro position is a significant advantage. It allows for the straightforward attachment of reporter tags, such as fluorophores for imaging, biotin for affinity purification of its target proteins, or photo-crosslinkers for covalently labeling its binding partners.

Have a Clear Mechanism of Action : A thorough understanding of how the compound engages its target and elicits a biological response is essential for interpreting the results of experiments where it is used as a tool.

If these criteria are met, derivatives of this compound could become valuable tools for basic research, enabling scientists to probe the function of specific proteins in health and disease.

Q & A

Q. What are the optimal synthetic methods for 2-Chlorobenzo[g]quinazolin-4(3H)-one to achieve high yield and purity?

  • Methodological Answer : Microwave-assisted synthesis significantly improves yields (85–92%) and reduces reaction time (15–20 minutes) compared to conventional heating (65–80% yield, 6–8 hours). Key steps include nucleophilic attack by hydrazine on lactone rings and intramolecular cyclization under microwave irradiation . For example, Table 1 in demonstrates a 25% yield increase and >50% time reduction using microwaves. Mechanochemical methods with DDQ under solvent-free ball milling conditions also offer high efficiency (90–95% yield) for quinazolinone derivatives .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer :
  • Single-crystal X-ray diffraction confirms molecular conformation (e.g., skew-boat pyrimidine ring, dihedral angles between benzene rings) .
  • NMR (¹H/¹³C) identifies substituent positions and hydrogen bonding networks.
  • IR spectroscopy validates functional groups (e.g., C=O, C–N stretches).
  • DFT calculations (B3LYP/6-31G*) support experimental vibrational data and electronic properties .

Q. How to evaluate the antimicrobial activity of this compound derivatives?

  • Methodological Answer :
  • Agar well diffusion : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Zone-of-inhibition diameters are compared to controls like ampicillin .
  • Minimum Inhibitory Concentration (MIC) : Determine using broth microdilution (e.g., compounds 8 and 23 in showed MICs of 2–8 µg/mL for Gram-positive bacteria).

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved during scale-up?

  • Methodological Answer : Discrepancies often arise from impurities in starting materials (e.g., unreacted hydrazine hydrate) or suboptimal microwave power settings. Purification via column chromatography (silica gel, ethyl acetate/hexane) and reaction monitoring (TLC/HPLC) are critical. For mechanochemical synthesis, ensure consistent ball-milling duration and DDQ stoichiometry .

Q. What strategies establish structure-activity relationships (SAR) for antimicrobial or anticancer activity?

  • Methodological Answer :
  • Substituent variation : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) at the 2-position to enhance bioactivity. For example, 6-chloro derivatives in inhibited P. aeruginosa virulence factors (pyocyanin reduction >70%).
  • Hybridization : Combine quinazolinone cores with pyrazoline or indole moieties to improve anti-inflammatory and antifungal activity (e.g., compound 194 in showed COX-2 inhibition) .

Q. What is the mechanistic role of DDQ in mechanochemical C–N coupling for quinazolinone synthesis?

  • Methodological Answer : DDQ acts as a dual oxidant and dehydrogenation agent, facilitating intramolecular C(sp²)–H amidation under solvent-free ball-milling conditions. This method avoids traditional acid catalysts, achieving 90–95% yield in 2 hours .

Q. How do electron-withdrawing groups influence biological activity?

  • Methodological Answer : –Cl and –CF₃ groups enhance electrophilicity, improving binding to target enzymes (e.g., USP7 inhibition for anticancer activity). For example, N-benzylpiperidinol derivatives with –CF₃ showed IC₅₀ values <1 µM against USP7 .

Q. How can computational modeling predict binding interactions of quinazolinone derivatives?

  • Methodological Answer :
  • Molecular docking (MOE software) : Simulate binding to proteins (e.g., PqsR ligand-binding domain in ).
  • MD simulations : Assess stability of quinazolinone-enzyme complexes (e.g., 100 ns trajectories for USP7 inhibitors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.